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Abstract

MAKG683 is a first-in-class, orally bioavailable, and selective allosteric inhibitor of the Embryonic
Ectoderm Development (EED) protein, a core component of the Polycomb Repressive
Complex 2 (PRC2). By targeting EED, MAK683 disrupts the interaction between EED and
Enhancer of Zeste Homolog 2 (EZH2), leading to the inhibition of PRC2's histone
methyltransferase activity. This mechanism effectively reduces the levels of histone H3 lysine
27 trimethylation (H3K27me3), a key epigenetic modification involved in transcriptional
repression and tumorigenesis. Preclinical studies have demonstrated the anti-tumor activity of
MAKG683 in various cancer models, and a first-in-human Phase I/1l clinical trial (NCT02900651)
has evaluated its safety and efficacy in patients with advanced malignancies, including a range
of solid tumors. This technical guide provides a comprehensive overview of the therapeutic
potential of MAK683 in solid tumors, detailing its mechanism of action, summarizing key
preclinical and clinical data, and providing detailed experimental protocols for its investigation.

Introduction

The Polycomb Repressive Complex 2 (PRC2) plays a critical role in regulating gene expression
through the trimethylation of histone H3 at lysine 27 (H3K27me3), leading to transcriptional
silencing. Dysregulation of PRC2 activity is implicated in the pathogenesis of numerous
cancers, making it an attractive target for therapeutic intervention. MAK683 represents a novel
approach to PRC2 inhibition by targeting the EED subunit, which is essential for the allosteric
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activation of the catalytic subunit EZH2. This allosteric inhibition offers a distinct mechanism
compared to direct EZH2 catalytic inhibitors and may provide a therapeutic advantage in
certain contexts, including potential resistance to EZH2 inhibitors.

Mechanism of Action

MAKG683 functions as a potent and selective inhibitor of EED. It binds to the H3K27me3-binding
pocket of EED, inducing a conformational change that prevents the allosteric activation of
EZH2.[1] This disruption of the EED-EZH2 interaction ultimately leads to a global reduction in
H3K27me3 levels, thereby reactivating the expression of PRC2-target genes, including tumor
suppressor genes.
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Caption: Mechanism of action of MAK683.

Preclinical Data
Biochemical and Cellular Activity

MAKG683 has demonstrated potent inhibition of EED in various biochemical and cellular assays.
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. MAK683
Assay Type System Endpoint . Reference
Activity
Recombinant
AlphaScreen EED and MedchemExpres
o IC50 59 nM
Binding Assay H3K27me3 s
peptide
MedchemExpres
LC-MS Assay - IC50 89 nM
s
MedchemExpres
ELISA - IC50 26 nM
s
Cell Proliferation KARPAS-422 (B- MedchemExpres
IC50 (14 days) 30 nM
Assay cell lymphoma) S

In Vivo Efficacy in Solid Tumor Xenograft Models

Preclinical studies in mouse xenograft models have shown the anti-tumor efficacy of MAK683
in solid tumors. Notably, significant tumor growth inhibition was observed in a G401 rhabdoid
tumor xenograft model. While specific quantitative data for MAK683 in the G401 model is not
publicly available, a similar EZH2 inhibitor, EPZ-6438, demonstrated complete and sustained
tumor regression in this model at doses of 250 and 500 mg/kg twice daily.[2]

Tumor Model Cell Line Treatment Efficacy Reference
Significantly

Rhabdoid Tumor G401 MAK®683 inhibited tumor [1]
growth

Complete and
_ EPZ-6438 (EZH2 ,
Rhabdoid Tumor G401 o sustained tumor [2]
inhibitor) _
regression

Clinical Data: NCT02900651 Phase I/ll Study

A first-in-human, open-label, multicenter Phase I/l study (NCT02900651) was conducted to
evaluate the safety, pharmacokinetics, and anti-tumor activity of MAK683 in adult patients with
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advanced malignancies.[3][4][5]

Patient Demographics and Solid Tumor Types

A total of 139 patients were enrolled, with a significant portion having various solid tumors.[3]

Solid Tumor Type Number of Patients Percentage of Total
Gastric Cancer 37 26.6%
Castration-Resistant Prostate

Cancer 22 15.8%

Epithelioid Sarcoma 17 12.2%
Nasopharyngeal Carcinoma 17 12.2%

Ovarian Clear Cell Carcinoma 9 6.5%
SWI/SNF-mutated Sarcoma 6 4.3%

Safety and Tolerability

MAKG683 was generally well-tolerated. The most common treatment-related adverse events
(AEs) were hematological.[3]

Adverse Event Any Grade (n=98, 70.5%) Grade 3/4 (n=43)
Neutropenia - Yes
Thrombocytopenia - Yes (4.9% DLT)
Anemia - Yes

Febrile Neutropenia - Yes (3.3% DLT)

DLT: Dose-Limiting Toxicity

Pharmacokinetics
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MAKG683 demonstrated rapid absorption with peak plasma concentrations achieved between
0.975 and 4.08 hours.[3][6][7]

Efficacy in Solid Tumors

Clinical activity was observed, although the overall response rate in the heavily pre-treated
population was modest. The median progression-free survival for the entire cohort was 1.9
months.[3] The overall response rate (ORR) was 5.8%.[3] A breakdown of efficacy by specific
solid tumor type is not yet fully available in public sources. H3K27me3 H-score reductions from
baseline of over 40 were noted in 7 out of 10 patients with diffuse large B-cell lymphoma or
epithelioid sarcoma who had paired biopsies.[6][7]

Experimental Protocols
EED-H3K27me3 Interaction Assay (AlphaScreen)

This protocol describes a homogenous, proximity-based assay to measure the inhibitory effect
of MAK683 on the interaction between EED and a biotinylated H3K27me3 peptide.[8][9][10][11]
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Materials:

o 384-well ProxiPlate

Assay Steps
1. Dispense serial dilutions of MAK683
into a 384-well plate.
2. Add His-tagged EED and
biotinylated H3K27me3 peptide.

G. Incubate at room temperature)

G. Add AlphaScreen Nickel Chelate Acceptor beadsj

and Streptavidin Donor beads.

:

G. Incubate in the dark at room temperature)

'

G. Read plate on an AlphaScreen-capable reade)

Click to download full resolution via product page

Caption: AlphaScreen experimental workflow.

e His-tagged recombinant EED protein

 Biotinylated H3K27me3 peptide
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MAK683

AlphaScreen Nickel Chelate Acceptor beads

AlphaScreen Streptavidin Donor beads

Assay Buffer (e.g., 25 mM HEPES, pH 7.5, 100 mM NacCl, 0.1% BSA)

AlphaScreen-capable plate reader

Procedure:

o Prepare serial dilutions of MAK683 in DMSO and then dilute in Assay Buffer.

o Add His-tagged EED and biotinylated H3K27me3 peptide to the wells of the 384-well plate.
» Add the diluted MAK683 or vehicle control to the wells.

¢ Incubate the plate at room temperature for 30-60 minutes.

 In subdued light, add a mixture of AlphaScreen Nickel Chelate Acceptor beads and
Streptavidin Donor beads to each well.

 Incubate the plate in the dark at room temperature for 30-60 minutes.

o Read the plate on an AlphaScreen-capable plate reader (excitation at 680 nm, emission at
520-620 nm).

o Calculate IC50 values from the dose-response curve.

Cell Proliferation Assay

This protocol outlines a method to assess the anti-proliferative effect of MAK683 on a solid
tumor cell line using a tetrazolium-based colorimetric assay (e.g., MTT or WST-1).[12][13][14]
[15][16]

Materials:

e Solid tumor cell line (e.g., G401)
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96-well cell culture plates

Complete cell culture medium

MAKG83

MTT or WST-1 reagent

Solubilization solution (for MTT assay)

Microplate reader

Procedure:

Seed cells in a 96-well plate at an appropriate density and allow them to adhere overnight.

Prepare serial dilutions of MAK683 in complete cell culture medium.

Remove the old medium from the wells and add the medium containing different
concentrations of MAK683 or vehicle control.

Incubate the plate for the desired duration (e.g., 3-7 days).

Add the MTT or WST-1 reagent to each well and incubate according to the manufacturer's
instructions (typically 1-4 hours).

If using MTT, add the solubilization solution and mix to dissolve the formazan crystals.

Read the absorbance on a microplate reader at the appropriate wavelength.

Calculate the percentage of cell viability relative to the vehicle control and determine the
IC50 value.

Subcutaneous Xenograft Tumor Model

This protocol describes the establishment of a subcutaneous xenograft model in

immunodeficient mice to evaluate the in vivo anti-tumor efficacy of MAK683.[17][18][19][20][21]
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Experimental Workflow

(e.g., G401) into immunodeficient mice.

(2. Allow tumors to reach a palpable size)

(3. Randomize mice into treatment groups)

:

4. Administer MAK683 or vehicle control
(e.g., daily oral gavage).

:

G. Measure tumor volume and body weight regularla

[1. Subcutaneously implant solid tumor cells)

6. At the end of the study, euthanize mice and
excise tumors for further analysis.

Click to download full resolution via product page

Caption: Subcutaneous xenograft model workflow.

Materials:

» Immunodeficient mice (e.g., nude or SCID)

e Solid tumor cell line (e.g., G401)

o Matrigel (optional)
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 MAK®G83 formulation for oral administration
e Vehicle control

 Calipers for tumor measurement
Procedure:

e Harvest solid tumor cells and resuspend them in a suitable medium, optionally mixed with
Matrigel.

e Subcutaneously inject the cell suspension into the flank of the immunodeficient mice.
e Monitor the mice for tumor formation.

e Once tumors reach a predetermined size (e.g., 100-200 mm3), randomize the mice into
treatment and control groups.

o Administer MAK683 or vehicle control to the respective groups according to the planned
dosing schedule.

o Measure tumor dimensions with calipers regularly (e.g., twice a week) and calculate tumor
volume using the formula: (Length x Width?) / 2.

» Monitor the body weight of the mice as an indicator of toxicity.

o At the end of the study, euthanize the mice and excise the tumors for downstream analyses
such as immunohistochemistry for pharmacodynamic markers (e.g., H3K27me3).

o Calculate tumor growth inhibition (TGI) for each treatment group compared to the vehicle
control.

Conclusion

MAKG683 is a promising therapeutic agent with a novel mechanism of action that targets the
EED component of the PRC2 complex. Preclinical data have demonstrated its ability to inhibit
PRC2 activity and suppress tumor growth. The first-in-human clinical trial has provided
valuable insights into its safety, pharmacokinetics, and preliminary efficacy in a range of
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advanced solid tumors. Further clinical investigation is warranted to identify the patient
populations most likely to benefit from MAK683 therapy and to explore its potential in
combination with other anti-cancer agents. The experimental protocols provided in this guide
offer a framework for researchers to further investigate the therapeutic potential of MAK683 in
solid tumors.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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